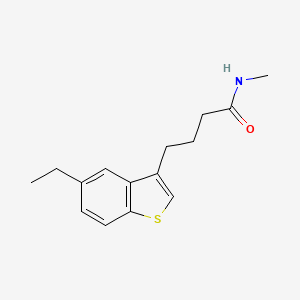
4-(5-Ethyl-1-benzothiophen-3-yl)-N-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Ethyl-1-benzothiophen-3-yl)-N-methylbutanamide is a chemical compound known for its role as a melatonin receptor antagonist
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Ethyl-1-benzothiophen-3-yl)-N-methylbutanamide typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Ethyl Group: The ethyl group is introduced at the 5-position of the benzothiophene ring through alkylation reactions.
Attachment of the Butanamide Moiety: The butanamide group is attached to the benzothiophene core via amide bond formation, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-Ethyl-1-benzothiophen-3-yl)-N-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The benzothiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a model compound for studying the reactivity of benzothiophene derivatives.
Biology: The compound is investigated for its effects on melatonin receptors and circadian rhythms.
Medicine: Research explores its potential as a therapeutic agent for disorders related to melatonin dysregulation, such as sleep disorders and depression.
Industry: It is used in the development of new pharmaceuticals and chemical intermediates.
Wirkmechanismus
The compound exerts its effects by acting as a melatonin receptor antagonist. It binds to melatonin receptors (MT1 and MT2) with high affinity, blocking the action of melatonin. This interaction affects various physiological processes, including sleep-wake cycles and mood regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Agomelatine: Another melatonin receptor antagonist with antidepressant properties.
Ramelteon: A melatonin receptor agonist used for the treatment of insomnia.
Tasimelteon: A melatonin receptor agonist used for non-24-hour sleep-wake disorder.
Uniqueness
4-(5-Ethyl-1-benzothiophen-3-yl)-N-methylbutanamide is unique due to its specific binding affinity for melatonin receptors and its potential applications in both research and therapeutic contexts. Unlike melatonin receptor agonists, this compound acts as an antagonist, providing a different mechanism of action and potential therapeutic benefits.
Eigenschaften
CAS-Nummer |
674773-02-5 |
|---|---|
Molekularformel |
C15H19NOS |
Molekulargewicht |
261.4 g/mol |
IUPAC-Name |
4-(5-ethyl-1-benzothiophen-3-yl)-N-methylbutanamide |
InChI |
InChI=1S/C15H19NOS/c1-3-11-7-8-14-13(9-11)12(10-18-14)5-4-6-15(17)16-2/h7-10H,3-6H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
LFNMYGMSWBAPKW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=C1)SC=C2CCCC(=O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phosphonium, triphenyl[11-(phenylmethoxy)undecyl]-, bromide](/img/structure/B12536562.png)
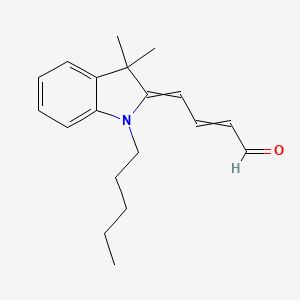
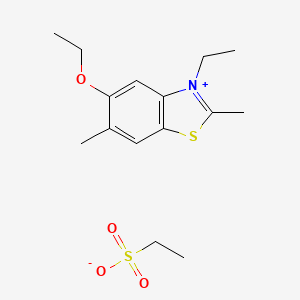

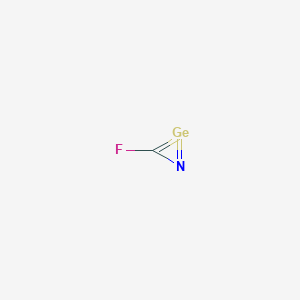
![3-[(3R)-3-Hydroxybut-1-en-1-yl]-1H-2-benzopyran-1-one](/img/structure/B12536578.png)

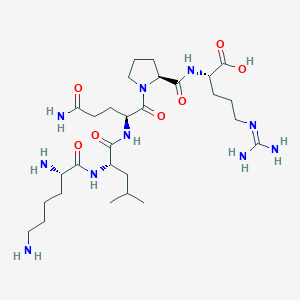
![1-{2-[3,5-Bis(2,2-diphenylethenyl)phenyl]ethenyl}pyrene](/img/structure/B12536618.png)
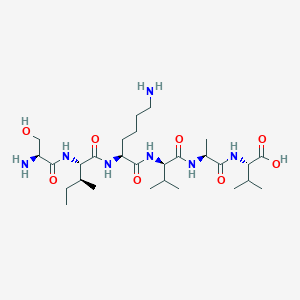
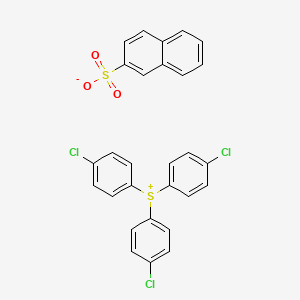
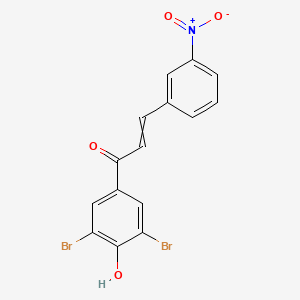
![N-[(1S)-1-(5-Chloro-2-Piperidin-4-Ylphenyl)Ethyl]Acetamide Hydrochloride](/img/structure/B12536635.png)
![9-[4-(2,6-Diphenylpyridin-4-YL)phenyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B12536636.png)
